![molecular formula C14H12N2OS B12580256 2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- CAS No. 642084-30-8](/img/structure/B12580256.png)
2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- is a chemical compound with the molecular formula C₁₄H₁₂N₂OS. This compound is known for its unique structure, which combines a pyridine ring with a benzo[b]thiophene moiety through a methoxy linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- typically involves the reaction of 2-pyridinamine with a benzo[b]thiophene derivative. One common method includes the use of a methoxy group as a linker between the two moieties. The reaction conditions often require a catalyst and a controlled environment to ensure the proper formation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects through modulation of enzyme activity and receptor binding. The exact molecular targets and pathways involved are subjects of active research.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinamine: A simpler analog without the benzo[b]thiophene moiety.
3-(Benzo[b]thien-3-ylmethoxy)-2-pyridinecarboxylic acid: A related compound with a carboxylic acid group.
Benzo[b]thiophene derivatives: Compounds with similar structures but different functional groups.
Uniqueness
2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- is unique due to its specific combination of a pyridine ring and a benzo[b]thiophene moiety linked by a methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
642084-30-8 |
|---|---|
Fórmula molecular |
C14H12N2OS |
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
3-(1-benzothiophen-3-ylmethoxy)pyridin-2-amine |
InChI |
InChI=1S/C14H12N2OS/c15-14-12(5-3-7-16-14)17-8-10-9-18-13-6-2-1-4-11(10)13/h1-7,9H,8H2,(H2,15,16) |
Clave InChI |
ZSARFUOFCBTVSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)COC3=C(N=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12580185.png)
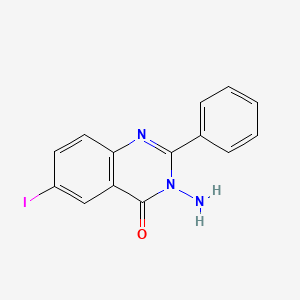
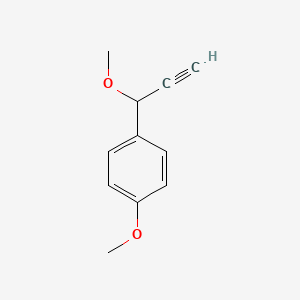
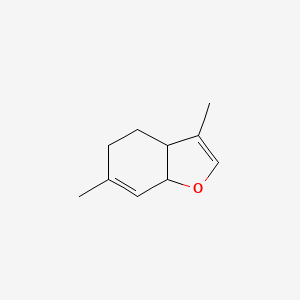

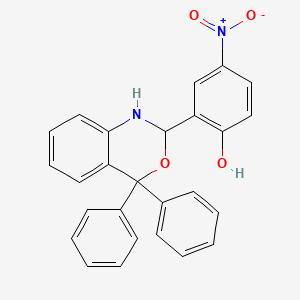
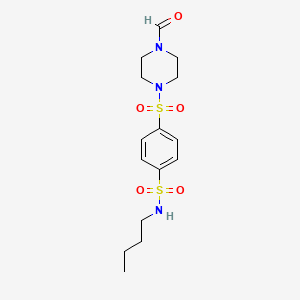
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12580225.png)
![4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline](/img/structure/B12580226.png)
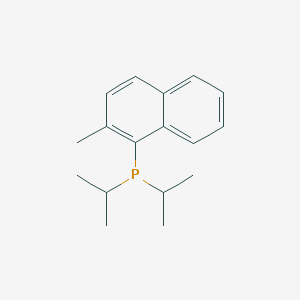
![1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one](/img/structure/B12580244.png)
![[4,4'-Bi-9H-carbazole]-3,3'-diol](/img/structure/B12580251.png)
